molecular formula C10H15NO B1342492 5-Isopropyl-2-methoxyaniline CAS No. 67617-85-0

5-Isopropyl-2-methoxyaniline

Cat. No. B1342492
CAS RN: 67617-85-0
M. Wt: 165.23 g/mol
InChI Key: DCMUUSUYVZEYNG-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed. The papers focus on derivatives of methoxyaniline, which are important pharmacological fragments in the synthesis of various inhibitors and drugs with biological activities. For instance, 5-(ethylsulfonyl)-2-methoxyaniline is a fragment in compounds with antitumor properties and is a precursor for protein-kinase inhibitors or enzyme modulators . Similarly, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have been synthesized and evaluated for their analgesic and anti-inflammatory potential .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds through four steps with an overall yield of 59% . The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines involves cyclization and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of 5-isopropyl-2-methoxyaniline by altering the substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 5-isopropyl-2-methoxyaniline would consist of an aniline moiety substituted with an isopropyl group and a methoxy group. The precise position of these substituents on the aromatic ring is crucial as it can significantly affect the compound's biological activity and interaction with biological targets. The related compounds discussed in the papers have substituents that play a role in their pharmacological activity, such as inhibiting the VEGFR2 receptor or providing analgesic and anti-inflammatory effects .

Chemical Reactions Analysis

The chemical reactions involving methoxyaniline derivatives are typically centered around their role as intermediates in the synthesis of more complex molecules. The papers describe the use of these intermediates in the formation of compounds with potential pharmacological applications. For example, the ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline is a key pharmacophoric fragment for VEGFR2 inhibitors . The reactions leading to the formation of analgesic and anti-inflammatory agents involve cyclization and substitution, indicating that the methoxyaniline derivatives are reactive and can be modified to produce a variety of biologically active compounds .

Physical and Chemical Properties Analysis

While the papers do not provide specific details on the physical and chemical properties of 5-isopropyl-2-methoxyaniline, they do mention the characterization of related compounds. For instance, the synthesis intermediates and the final product, 5-(ethylsulfonyl)-2-methoxyaniline, have been physicochemically characterized . The physical and chemical properties of these compounds, such as solubility, melting point, and reactivity, are important for their application in drug development and their behavior in biological systems. The low ulcer index observed for some of the potent analgesic and anti-inflammatory compounds suggests favorable physical properties for drug development .

Scientific Research Applications

Synthesis and Pharmacological Applications

Improved Synthesis and Biological Activities : Compounds closely related to 5-Isopropyl-2-methoxyaniline, such as 5-Ethylsulfonyl-2-methoxyaniline, have been synthesized and found useful in preparing various biologically active compounds targeting kinases, which include VEGFR2 inhibitors and CLK inhibitors. These compounds have applications in antimalarial, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators (Hunter Johnson et al., 2022).

Pharmacological Fragment of VEGFR2 Inhibitors : 5-(Ethylsulfonyl)-2-methoxyaniline, a structural analog, plays a crucial role as a pharmacophoric fragment in the synthesis of VEGFR2 inhibitors, a key receptor in angiogenesis. The synthesized compounds show potential in cancer treatment as part of antiangiogenic therapy (Miroslav Murár et al., 2013).

Materials Science and Polymer Chemistry

Electrohydrodynamic Polymerization : Studies on derivatives like 2-methoxyaniline-5-sulfonic acid highlight the electrohydrodynamic polymerization process, affecting molecular weight and conductivity. This has implications for the development of conductive polymers and their applications in electronics (R. Guo et al., 2000).

Conductivity Studies of Polymers : Research on poly-o-methoxyaniline intercalated into V2O5 Xerogel has explored conductivity properties, offering insights into the creation of advanced materials for batteries, electronic textiles, electrochromics, and chemical sensors (E. M. Guerra et al., 2002).

Environmental Applications

Fenton-like Oxidation for Degradation : Methoxyanilines, due to their high toxicity and carcinogenic properties, have been a focus of studies aiming at their degradation using Fenton-like oxidation. This research is crucial for environmental protection and the treatment of industrial wastewater (N. Chaturvedi et al., 2020).

properties

IUPAC Name

2-methoxy-5-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMUUSUYVZEYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610090
Record name 2-Methoxy-5-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-methoxyaniline

CAS RN

67617-85-0
Record name 2-Methoxy-5-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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